Stearoyl L-α-Lysolecithin-d9
Description
Properties
Molecular Formula |
C₂₆H₄₅D₉NO₇P |
|---|---|
Molecular Weight |
532.74 |
Synonyms |
Stearoyl Lysophosphatidylcholine-d9; 1-O-Stearoyl-2-lyso-sn-glycero-3-phosphocholine-d9; 1-O-Stearoyl-sn-glycero-3-phosphocholine-d9; 1-Octadecanoyl-sn-glycerol-3-phosphorylcholine-d9; 1-Octadecanoyllysolecithin-d9; 1-Stearoyl-sn-glycero-3-phosphocho |
Origin of Product |
United States |
Synthetic and Isotopic Labeling Methodologies for Stearoyl L α Lysolecithin D9
Strategies for Deuterium (B1214612) Incorporation in Lysophospholipid Synthesis
The synthesis of Stearoyl L-α-Lysolecithin-d9 involves the introduction of deuterium atoms into the stearoyl acyl chain. This is a critical step that allows the molecule to be used as a tracer in metabolic studies and for structural analysis using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgarkat-usa.org The incorporation of deuterium can be achieved through both enzymatic and chemical methods, each offering distinct advantages in terms of specificity and efficiency.
Enzymatic Approaches for Stereospecific Labeling
Enzymatic methods are highly valued for their stereospecificity, which is crucial in the synthesis of biologically relevant phospholipids (B1166683). Lipases, a class of enzymes that catalyze the hydrolysis of fats, can be employed in reverse to esterify a lysophospholipid with a deuterated fatty acid. acs.orgeuropa.eu
A significant challenge in lysophospholipid synthesis is the potential for acyl migration, where the acyl chain moves between the sn-1 and sn-2 positions of the glycerol (B35011) backbone. acs.org The use of sn-1,3 regioselective lipases, such as those from Rhizomucor miehei, can mitigate this issue by specifically catalyzing the esterification at the sn-1 position, thus preserving the desired stereochemistry of the L-α-Lysolecithin. acs.org This enzymatic approach offers a high degree of control, leading to a product with high regiopurity. nih.gov The reaction is typically carried out in a non-polar organic solvent to facilitate the enzymatic activity and solubilize the lipid substrates. mdpi.com
Chemoenzymatic strategies, which combine both chemical and enzymatic steps, are often employed to balance efficiency, purity, and operational simplicity. nih.gov For instance, a deuterated fatty acid can be chemically synthesized and then enzymatically attached to the lysophospholipid backbone. acs.org
Chemical Synthesis Routes for Deuterated Acyl Chains
The deuterated stearoyl chain is a key component in the synthesis of this compound. The introduction of deuterium into the fatty acid can be accomplished through several chemical methods.
One common method is the catalytic hydrogenation of stearic acid using deuterium gas (D2) in the presence of a metal catalyst, such as platinum or palladium. chembk.com This process, known as H/D exchange, replaces hydrogen atoms with deuterium. europa.eu To achieve high levels of deuteration, this reaction may need to be repeated multiple times. europa.eu
Another approach involves the reduction of an appropriate precursor, such as an acetylenic tetrahydropyranyl (THP) ether, with a catalyst like Wilkinson's catalyst ((Ph3P)3RhCl) and deuterium gas. researchgate.net This method allows for the specific placement of deuterium atoms within the acyl chain.
The synthesis of perdeuterated fatty acids, where all hydrogen atoms are replaced by deuterium, can be achieved under hydrothermal conditions using D2O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst. europa.eu The resulting deuterated stearic acid can then be activated, for example, by converting it to a fatty acid anhydride, to facilitate its chemical or enzymatic esterification to the lysophospholipid. acs.orgnih.gov
Characterization of Deuterated Lysophospholipid Products for Research Purity
Ensuring the chemical and isotopic purity of the final this compound product is paramount for its use in research. A combination of analytical techniques is employed to verify the structure, purity, and extent of deuterium incorporation.
Chromatographic techniques , such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), are used to assess the chemical purity of the synthesized lysophospholipid. acs.orgimreblank.ch GC coupled with a Flame Ionization Detector (GC-FID) can be used to quantify the relative amounts of different fatty acid methyl esters (FAMEs) after transesterification of the lipid, which is a reliable method for determining the purity of deuterated molecules as deuterium labeling does not affect the molar flame ionization detection response. acs.org
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the deuterated product and identifying any isotopic impurities. acs.orgimreblank.ch Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the structure and locate the position of the deuterium labels. europa.eu
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the structure and determining the precise location and level of deuterium incorporation. mdpi.comimreblank.chnih.gov ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR directly detects the deuterium atoms, providing information about their environment within the molecule. smolecule.com ³¹P NMR is also useful for quantifying phospholipids and lysophospholipids. acs.org
Considerations for Isotope Enrichment and Positional Specificity in this compound
The degree of isotope enrichment and the specific positions of the deuterium atoms in the stearoyl chain are critical factors that influence the utility of this compound in different research applications.
Isotope enrichment refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. High isotopic purity is often required to obtain clear signals in analytical techniques like neutron scattering and to accurately trace metabolic pathways. europa.eu Achieving high enrichment, often greater than 98%, may necessitate multiple rounds of the deuteration reaction. europa.eu
Positional specificity of the deuterium labeling is equally important. For certain applications, such as studying specific enzyme kinetics or membrane dynamics, it is crucial to have the deuterium atoms located at precise positions within the acyl chain. researchgate.netnih.gov The choice of synthetic route, whether enzymatic or chemical, plays a significant role in achieving the desired positional specificity. acs.org For example, enzymatic methods can offer high regioselectivity for esterification at the sn-1 position, ensuring that the deuterated stearoyl chain is attached at the correct location on the glycerol backbone. nih.gov
The substitution of hydrogen with deuterium can lead to an increased molecular order in lipid bilayers, which is an important consideration for studies of membrane structure and dynamics. smolecule.com This "deuterium effect" can be exploited to gain more detailed insights into the behavior of lipids in biological membranes.
Below is a data table summarizing the key analytical techniques used in the characterization of deuterated lysophospholipids:
| Analytical Technique | Purpose | Key Findings |
| Gas Chromatography (GC) | Assesses chemical purity by separating and quantifying components. | Determines the ratio of desired deuterated lysophospholipid to any unreacted starting materials or byproducts. acs.org |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. | Provides a qualitative assessment of the product's purity and helps in optimizing reaction conditions. acs.org |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic distribution. | Verifies the incorporation of the correct number of deuterium atoms and identifies any isotopic impurities. acs.orgimreblank.ch |
| Nuclear Magnetic Resonance (NMR) | Determines the precise location and level of deuterium incorporation and confirms the chemical structure. | Provides detailed structural information and quantifies the isotopic enrichment at specific positions. mdpi.comimreblank.chnih.gov |
Applications of Stearoyl L α Lysolecithin D9 As an Internal Standard in Lipidomics
Role in Absolute Quantification of Endogenous Lysophospholipid Species
The primary application of Stearoyl L-α-Lysolecithin-d9 is to serve as an internal standard for the absolute quantification of endogenous lysophospholipids, particularly other LPCs. In this methodology, a known quantity of the deuterated standard is spiked into a biological sample at the earliest stage of the sample preparation process. Because the stable isotope-labeled standard is chemically identical to its endogenous counterpart (LPC 18:0), it experiences similar extraction efficiencies and ionization behavior during mass spectrometry analysis.
By comparing the signal intensity of the endogenous analyte to the known concentration of the spiked this compound, researchers can accurately calculate the absolute concentration of the target lipid in the original sample. This ratiometric approach corrects for sample loss during extraction and variations in instrument response. The mass difference of +9 Daltons ensures that the signal from the internal standard does not overlap with the signals from the non-labeled endogenous lipids, allowing for clear and unambiguous detection.
This technique is particularly crucial for quantifying LPC species that are structurally similar to stearoyl LPC, such as palmitoyl (B13399708) LPC (16:0) and oleoyl (B10858665) LPC (18:1). The shared lysophosphatidylcholine (B164491) headgroup and similar acyl chain lengths result in comparable analytical behavior, making this compound an effective standard for a range of LPCs.
Table 1: Illustrative Example of Absolute Quantification of Endogenous LPCs in Human Plasma Using this compound
This table demonstrates the typical data obtained in a lipidomics experiment where a known concentration of this compound (Internal Standard, IS) is used to quantify endogenous lysophosphatidylcholine (LPC) species.
| Analyte | Endogenous Analyte Peak Area | IS Peak Area (LPC 18:0-d9) | IS Concentration (ng/mL) | Calculated Endogenous Concentration (ng/mL) |
| LPC 16:0 | 785,430 | 998,750 | 50 | 39.3 |
| LPC 18:0 | 1,234,500 | 998,750 | 50 | 61.8 |
| LPC 18:1 | 956,210 | 998,750 | 50 | 47.9 |
| LPC 20:4 | 450,180 | 998,750 | 50 | 22.5 |
Normalization Strategies in Complex Lipidomic Datasets
Lipidomic analyses, especially in large-scale cohort studies, are prone to analytical variability introduced by factors such as instrument drift over time, batch effects, and slight inconsistencies in sample processing. aoadx.com this compound plays a vital role in normalization strategies designed to mitigate these sources of error. aoadx.com By adding the internal standard to every sample in a study, its signal can be used as a reference point to adjust the signals of all measured lipids.
This normalization process helps to ensure that observed differences between sample groups are due to genuine biological variation rather than technical artifacts. The consistent signal of the internal standard across all samples in an analytical run allows for the correction of systematic errors, thereby improving the statistical power and reliability of the study. In complex datasets, the peak area of each identified lipid is divided by the peak area of this compound, generating a normalized response ratio that is comparable across different samples and batches.
Table 2: Impact of Normalization with this compound on Data Variability
This table illustrates how normalization using an internal standard can reduce the coefficient of variation (CV) in a set of quality control (QC) samples, demonstrating improved data consistency.
| Lipid Species | Average Peak Area (Raw Data) | CV (%) (Raw Data) | Average Normalized Ratio (to LPC 18:0-d9) | CV (%) (Normalized Data) |
| LPC 16:0 | 810,500 | 18.5 | 0.82 | 4.2 |
| PC 34:1 | 2,540,800 | 21.2 | 2.56 | 5.1 |
| PE 38:4 | 1,987,300 | 19.8 | 2.01 | 4.8 |
| SM d18:1/18:0 | 654,200 | 23.1 | 0.66 | 6.3 |
Addressing Matrix Effects and Ion Suppression in Mass Spectrometry
A significant challenge in mass spectrometry-based lipidomics is the phenomenon of matrix effects, where other molecules in the sample co-eluting with the analyte of interest can either suppress or enhance its ionization, leading to inaccurate quantification. Phospholipids (B1166683) are particularly known to cause significant ion suppression. This compound is instrumental in correcting for these matrix effects.
Because the deuterated standard has nearly identical physicochemical properties to its endogenous counterpart, it co-elutes during liquid chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the endogenous analyte to the internal standard, the variability introduced by matrix effects is effectively cancelled out. This ensures that the quantitative data accurately reflects the true concentration of the lipid, irrespective of the sample matrix's complexity.
Development of High-Throughput Quantitative Lipidomics Workflows
The demand for analyzing large numbers of samples in clinical and epidemiological research has driven the development of high-throughput lipidomics workflows. acs.org These automated methods require robust and reliable internal standards to ensure data quality across thousands of samples. This compound is frequently included in internal standard mixtures used in these high-throughput platforms.
Its chemical stability, commercial availability, and proven performance make it a suitable choice for large-scale, automated analyses. The use of such well-characterized internal standards is a cornerstone of targeted lipidomics methods, such as those using multiple reaction monitoring (MRM), which allow for the rapid and simultaneous quantification of hundreds of lipid species in a single analytical run. The inclusion of this compound in these workflows is critical for achieving the accuracy and precision necessary for clinical and translational research.
Elucidating Metabolic Pathways and Cellular Dynamics with Stearoyl L α Lysolecithin D9 As a Tracer
Investigation of Lysophospholipid Metabolism and Turnover Rates
Stable isotope tracers like Stearoyl L-α-Lysolecithin-d9 are fundamental to studying the dynamics of lysophospholipid metabolism. nih.gov While traditional lipidomic analyses provide a static snapshot of lipid concentrations, isotopic labeling allows for the direct measurement of their synthesis, conversion, and degradation rates—collectively known as turnover. nih.govsoton.ac.uk By introducing a known amount of the d9-labeled tracer into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites over time.
This approach, often termed dynamic lipidomics, provides crucial information that concentration-based measurements cannot. nih.gov For example, the concentration of a specific lysophospholipid might remain constant, suggesting little activity. However, tracer studies could reveal a high rate of metabolic flux, where rapid synthesis is perfectly balanced by equally rapid degradation or conversion. nih.gov This kinetic information is essential for understanding how cells maintain lipid homeostasis under various physiological and pathological conditions. nih.gov The rate of disappearance of the labeled precursor (this compound) and the rate of appearance of its labeled metabolic products are used to calculate turnover rates, providing a clear picture of the dynamics of lysophospholipid pathways. biorxiv.org
| Parameter Measured | Technique | Information Gained |
| Metabolite Production Rate | Stable Isotope Tracing | Quantifies the speed at which new lysophospholipids are synthesized or converted from precursors. |
| Metabolic Flux | Isotope Tracing Analysis | Reveals the flow of molecules through a metabolic pathway, highlighting the most active routes. nih.gov |
| Turnover Rate | Dynamic Lipidomics | Determines the overall rate at which a pool of a specific lysophospholipid is synthesized and then consumed or degraded. soton.ac.uk |
Tracing of Lipid Transport and Cellular Uptake Mechanisms
This compound serves as a powerful tool for dissecting the mechanisms by which cells internalize lysophospholipids. Because the d9 label allows the tracer to be distinguished from endogenous lipids, its movement across the plasma membrane and subsequent intracellular trafficking can be precisely monitored. Cellular uptake of lipids and lipid-based nanoparticles occurs through several endocytic pathways. nih.gov
By treating cells with this compound and using mass spectrometry-based imaging or analyzing subcellular fractions, researchers can quantify the amount of tracer internalized. To identify the specific mechanisms involved, experiments are often performed in the presence of pharmacological inhibitors that block distinct uptake routes. For instance, inhibiting clathrin-mediated endocytosis or caveolae-mediated endocytosis and observing the effect on d9-tracer uptake can reveal the primary internalization pathway. nih.gov
| Uptake Mechanism | Description | Method of Investigation |
| Clathrin-Mediated Endocytosis | The plasma membrane buds inward to form clathrin-coated pits and vesicles, internalizing extracellular molecules. nih.gov | Use of inhibitors like chlorpromazine (B137089) to block clathrin-coated pit formation and measuring the change in d9-tracer uptake. |
| Caveolae-Mediated Endocytosis | Internalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. nih.gov | Use of inhibitors like filipin (B1216100) or methyl-β-cyclodextrin to disrupt caveolae formation and assessing the impact on d9-tracer internalization. researchgate.net |
| Macropinocytosis | A process where the cell extends ruffles of the cell membrane to engulf large volumes of extracellular fluid and molecules. nih.gov | Use of inhibitors of actin polymerization or Na+/H+ exchange, such as cytochalasin D, to block macropinosome formation. researchgate.net |
| Direct Membrane Fusion | The lipid molecule may directly integrate into the plasma membrane without an endocytic process. | Quantifying d9-tracer accumulation in the plasma membrane fraction immediately after exposure. |
Assessment of Enzymatic Activities in Lipid Remodeling Pathways
The fatty acid composition of phospholipids (B1166683) is actively regulated through a process known as lipid remodeling, or the Lands' cycle. noaa.gov This pathway involves the deacylation of a phospholipid to a lysophospholipid, followed by reacylation with a different fatty acyl-CoA. This compound is an ideal substrate for assessing the activity of key enzymes in this cycle, particularly lysophosphatidylcholine (B164491) acyltransferases (LPCATs). nih.gov
In an in vitro enzymatic assay, microsomes or purified enzymes are incubated with this compound and a specific acyl-CoA. The LPCAT enzyme will catalyze the transfer of the fatty acid from the acyl-CoA to the d9-labeled lysophospholipid, forming a new, d9-labeled phosphatidylcholine. mdpi.com The rate of formation of this new deuterated product, measured by mass spectrometry, provides a direct quantification of the enzyme's activity and substrate preference. nih.govnih.gov This allows researchers to characterize different LPCAT isoforms and understand how their activities are regulated. psu.edu
| Enzyme Family | Reaction Catalyzed | Role of this compound |
| Lysophosphatidylcholine Acyltransferases (LPCATs) | Re-acylates lysophosphatidylcholine to form phosphatidylcholine. nih.gov | Acts as the deuterated acyl-acceptor substrate to measure the rate of product formation. |
| Lysophospholipases | Hydrolyzes the acyl chain from a lysophospholipid, producing a free fatty acid and glycerophosphocholine. | Acts as the deuterated substrate to measure the rate of its degradation. |
| Autotaxin (Lysophospholipase D activity) | Converts lysophosphatidylcholine to lysophosphatidic acid (LPA). nih.gov | Serves as the deuterated precursor to track the production of d9-labeled LPA. |
Applications in Cell Culture and In Vitro Systems for Lipid Dynamics Research
Cell culture models are indispensable for studying lipid metabolism in a controlled environment. The use of this compound in these systems enables high-throughput screening and detailed mechanistic studies of lipid dynamics. nih.gov Researchers can add the d9-tracer to the culture medium of cell lines (e.g., hepatocytes, cancer cells) and monitor its incorporation into various lipid species over time. nih.govnih.gov
This approach allows for the investigation of how different stimuli, such as drugs, nutrients, or genetic modifications, affect specific lipid metabolic pathways. nih.gov For example, by treating cells with a metabolic inhibitor and simultaneously adding the d9-tracer, one can pinpoint the specific enzymatic step being blocked by observing the accumulation of the labeled precursor and the reduction of labeled products. nih.gov This methodology is highly reproducible and can reveal drug-specific changes to the cellular lipidome. nih.gov
| Application | Experimental Approach | Key Findings |
| Drug Efficacy Screening | Cultured cells are treated with various drug candidates and co-incubated with this compound. | Identifies compounds that alter lysophospholipid metabolism by tracking changes in the fate of the d9-tracer. nih.gov |
| Disease Modeling | Cells with a specific genetic mutation (e.g., related to a lipid storage disorder) are cultured with the d9-tracer. | Reveals how the mutation disrupts specific metabolic pathways by comparing tracer metabolism to wild-type cells. |
| Nutrient-Sensing Studies | Cells are cultured in media with varying nutrient levels (e.g., high glucose, high fatty acids) along with the d9-tracer. | Elucidates how cellular lipid processing and remodeling pathways adapt to different metabolic states. monash.edu |
Stable Isotope Probing in Biological Systems for Flux Analysis
Stable isotope probing (SIP) is a technique that uses substrates labeled with heavy isotopes to trace their metabolic fate through an entire biological system. nih.gov this compound is a perfect tool for SIP-based lipidomics. When introduced into a system, the d9-labeled stearoyl group can be tracked as it is incorporated into various complex lipids, modified by desaturases or elongases, or released through hydrolysis. This provides a dynamic view of metabolic networks.
The data generated from these experiments are used for Metabolic Flux Analysis (MFA), a computational method to quantify the rates (fluxes) of reactions within a metabolic network. ox.ac.uknih.gov By measuring the distribution of the d9-label across different lipid pools over time, MFA can calculate the rates of interconversion between metabolites. ox.ac.uk This provides a quantitative understanding of how metabolic pathways are utilized and regulated, offering deeper insights than what can be gained from static measurements of metabolite levels alone. biorxiv.org
| Concept | Description | Relevance of this compound |
| Stable Isotope Probing (SIP) | A method where a labeled compound is introduced into a system to trace the flow of atoms through metabolic pathways. nih.gov | The d9-label acts as a tracer that can be followed through the complex network of lipid metabolism. |
| Isotopomer | Molecules that have the same atoms but differ in their isotopic composition. | Mass spectrometry distinguishes between the natural (d0) and labeled (d9) isotopomers of stearoyl-containing lipids. |
| Metabolic Flux Analysis (MFA) | The quantification of reaction rates in a metabolic network using data from stable isotope tracing experiments. ox.ac.uk | Enables the calculation of fluxes through key pathways like the Lands' cycle and de novo lipid synthesis, based on the rate of d9-label incorporation. |
Research on Enzymatic Transformations Involving Lysolecithins Using Deuterated Analogues
Characterization of Lysophospholipase Activities and Substrate Specificity
Lysophospholipases are enzymes that hydrolyze lysophospholipids, playing a key role in maintaining membrane integrity and regulating signaling pathways. Characterizing their activity and substrate specificity is fundamental to understanding their physiological roles. Deuterated substrates, such as Stearoyl L-α-Lysolecithin-d9, are invaluable in these studies.
The use of isotopically labeled substrates allows for highly sensitive and specific detection of enzymatic activity, often through mass spectrometry-based assays. nih.gov By incubating a lysophospholipase with this compound, the reaction products, deuterated stearic acid and glycerophosphocholine, can be readily distinguished from endogenous, non-deuterated lipids in the experimental system. This minimizes background noise and allows for precise quantification of enzyme kinetics even in complex mixtures like cell lysates.
The substrate specificity of lysophospholipases can be investigated by comparing the rate of hydrolysis of this compound with other deuterated and non-deuterated lysolecithin species varying in their acyl chain length and saturation. Such comparative studies help to delineate the structural features of the substrate that are critical for enzyme recognition and catalysis.
Below is a hypothetical data table illustrating how the substrate specificity of a lysophospholipase could be characterized using deuterated and non-deuterated substrates.
| Substrate | Enzyme Activity (nmol/min/mg protein) | Relative Activity (%) |
|---|---|---|
| Stearoyl L-α-Lysolecithin | 125.3 | 100 |
| This compound | 120.1 | 95.8 |
| Palmitoyl (B13399708) L-α-Lysolecithin | 98.7 | 78.8 |
| Oleoyl (B10858665) L-α-Lysolecithin | 152.4 | 121.6 |
This table presents hypothetical data to illustrate the concept.
Enzymatic Acylation and Deacylation Mechanisms of Lysolecithins
The acylation and deacylation of lysolecithins are central processes in phospholipid remodeling, also known as the Lands cycle. nih.gov These reactions are catalyzed by acyltransferases and phospholipases, respectively. Deuterated lysolecithins, including this compound, serve as excellent probes for studying the mechanisms of these enzymes.
In deacylation studies, this compound can be used as a substrate for various phospholipases (e.g., PLA1, PLA2, or PLB). The release of deuterated stearic acid can be monitored over time to determine the enzyme's activity and positional specificity.
For acylation reactions, this compound can act as an acyl acceptor. By providing a non-deuterated acyl-CoA donor, the formation of a deuterated phosphatidylcholine can be tracked. This allows researchers to investigate the substrate preferences of lysophosphatidylcholine (B164491) acyltransferases (LPCATs) for both the lysolecithin backbone and the acyl-CoA donor.
Mass spectrometry is a key analytical technique in these studies, as it can differentiate between the deuterated substrate, the non-deuterated acyl donor, and the resulting deuterated product, providing clear insights into the reaction mechanism. nih.gov
Impact of Deuterium (B1214612) Labeling on Enzyme Kinetics and Isotope Effects
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the greater mass of deuterium, which leads to a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. Consequently, more energy is required to break a C-D bond than a C-H bond.
When a C-H bond is broken in the rate-determining step of an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1). If no C-H bond is broken in the rate-limiting step, the KIE will be close to 1. In some cases, an "inverse" KIE (kH/kD < 1) can be observed, which can provide information about changes in hybridization at the carbon atom during the reaction.
By using this compound as a substrate for enzymes that act on the stearoyl chain, researchers can measure the KIE and gain insights into the transition state of the reaction. For example, if a lysophospholipase exhibits a significant KIE with this compound, it would suggest that the cleavage of a C-H bond on the stearoyl chain is part of the rate-limiting step of the hydrolysis reaction.
The following table presents hypothetical KIE data for an enzyme acting on Stearoyl L-α-Lysolecithin.
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Stearoyl L-α-Lysolecithin (kH) | 0.54 | 1.8 |
| This compound (kD) | 0.30 |
This table presents hypothetical data to illustrate the concept.
Biotechnological Applications of Enzymatic Modification of Lecithins for Research Purposes
The enzymatic modification of lecithins and lysolecithins has significant biotechnological applications, particularly in the synthesis of structured phospholipids (B1166683) for research. researchgate.net These tailored molecules are instrumental in various fields, including membrane biophysics, drug delivery, and metabolic studies.
This compound can be used as a precursor in the chemo-enzymatic synthesis of more complex deuterated phospholipids. nih.gov For instance, it can be enzymatically acylated with a specific fatty acid at the sn-2 position to create a phosphatidylcholine with a deuterated stearoyl group at the sn-1 position. Such specifically labeled phospholipids are valuable for:
NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra, allowing for a more detailed analysis of lipid conformation and dynamics within a membrane.
Neutron Scattering: The difference in the neutron scattering length between hydrogen and deuterium makes deuterated lipids powerful tools for studying the structure of lipid bilayers and protein-lipid interactions. europa.eu
Metabolic Tracing: In living cells or organisms, deuterated lipids can be used as tracers to follow their metabolic fate, including their incorporation into different cellular compartments and their conversion to other lipid species. researchgate.net Mass spectrometry is the primary tool for detecting and quantifying these deuterated molecules in complex biological samples. youtube.com
The synthesis of lipids like this compound enables researchers to conduct sophisticated experiments that provide deep insights into the structure and function of lipids in biological systems.
Advanced Research Considerations and Future Directions
Impact of Deuteration on Biophysical Properties of Model Membranes
The introduction of deuterium (B1214612) into phospholipid molecules, while often assumed to be a benign substitution, can induce subtle yet significant changes in the biophysical properties of model membranes. These alterations are critical to consider when interpreting data from techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, which rely on deuteration for contrast. researchgate.netnih.govresearchgate.net
Deuteration of the acyl chains of phospholipids (B1166683) has a measurable impact on the collective properties of the lipid bilayer. One of the most consistently observed effects is a depression of the gel-to-liquid crystalline phase transition temperature (Tm). researchgate.netnih.gov
Phase Transition Temperature: Studies on various phosphatidylcholines have shown that perdeuteration of the acyl chains can lower the main phase transition temperature by approximately 4°C compared to their hydrogenous counterparts. researchgate.netnih.gov This effect is attributed to the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which alters the trans-gauche isomerization energy and leads to increased chain flexibility. acs.org
These findings underscore the importance of accounting for the specific location and extent of deuteration when using molecules like Stearoyl L-α-Lysolecithin-d9 as proxies for their natural counterparts in membrane studies.
Table 1: Effect of Acyl Chain Deuteration on Phospholipid Phase Transition Temperature (Tm)
| Phospholipid | Protiated Tm (°C) | Chain-Deuterated Tm (°C) | ΔTm (°C) |
| DSPC | ~55 | ~51 | ~ -4 |
| DPPC | ~42 | ~38 | ~ -4 |
| DMPC | ~24 | ~20 | ~ -4 |
Data synthesized from findings indicating a consistent reduction of approximately 4.3 ± 0.1 °C for lipids with deuterated chains. researchgate.netnih.gov
Deuterated lipids are invaluable tools for investigating the complex interplay between lipids and integral or peripheral membrane proteins. mdpi.comdntb.gov.ua Techniques such as deuterium NMR and neutron scattering leverage the unique properties of deuterium to provide detailed structural and dynamic information. researchgate.netnih.govpnas.org
Deuterium NMR (²H-NMR): By selectively deuterating lipids like this compound, researchers can study the behavior of lipids in the immediate vicinity of a protein. ²H-NMR spectra can distinguish between lipids in the bulk membrane and those in the "boundary" or "annular" shell directly interacting with the protein surface. nih.gov These studies have revealed that proteins can induce a more ordered state in the adjacent lipid chains compared to the bulk bilayer. nih.gov The rate of exchange between these two lipid environments is typically slow on the NMR timescale (slower than 10³ per second). nih.govpnas.org
Neutron Scattering: In neutron scattering experiments, the significant difference in the scattering length density between hydrogen and deuterium allows for "contrast variation." researchgate.netwikipedia.org By using deuterated lipids in a protiated environment (or vice versa), specific components of a complex system, such as a protein embedded in a membrane, can be made "visible" or "invisible" to neutrons. researchgate.net This approach is critical for determining the position, orientation, and conformation of membrane-associated proteins and peptides without the need for crystallization. researchgate.net
The subtle changes in bilayer properties caused by deuteration must be considered, as modifications to thickness and fluidity could potentially influence protein conformation and function. acs.org However, these effects are often minor compared to the immense benefits of contrast enhancement provided by isotopic labeling. nih.gov
Integration of this compound Data with Multi-Omics Approaches
The era of systems biology demands the integration of data from various "omics" platforms, including genomics, proteomics, metabolomics, and lipidomics, to build comprehensive models of cellular function and disease. mdpi.comunimi.it this compound and other deuterated lipids play a crucial role as internal standards in the lipidomics arm of these multi-omics strategies. medrxiv.org
Accurate and precise quantification is paramount for the meaningful integration of lipidomics data. nih.gov Due to the chemical complexity of the lipidome and potential for ion suppression/enhancement effects in mass spectrometry, the use of stable isotope-labeled internal standards is essential for reliable quantification. medrxiv.orgresearchgate.net By adding a known amount of this compound to a sample, the endogenous levels of stearoyl L-α-lysolecithin and other similar lipid species can be accurately measured by comparing the signal intensity of the analyte to that of the deuterated standard.
This quantitative accuracy is the foundation for:
Building robust datasets: High-quality quantitative lipidomics data can be confidently integrated with proteomic and metabolomic data. mdpi.com
Identifying correlations: Researchers can identify statistically significant correlations between changes in specific lipids and alterations in protein expression or metabolite concentrations.
Pathway analysis: Integrated datasets allow for more comprehensive mapping of metabolic pathways, revealing how perturbations in one area, such as lipid metabolism, affect other cellular processes. unimi.it
For instance, in cardiovascular disease research, integrating quantitative lipidomics with proteomics has enabled the stratification of patients into distinct molecular subgroups, which would not be possible with a single omics approach. medrxiv.org
Methodological Advancements for Enhanced Specificity and Coverage in Lipidomics
The complexity of the lipidome presents a significant analytical challenge. Methodological advancements in mass spectrometry (MS) and chromatography are continuously pushing the boundaries of lipid analysis, with deuterated standards being central to these improvements. nih.govsoton.ac.uk
High-Resolution Mass Spectrometry (HRMS): The advent of HRMS platforms like Orbitrap and TOF analyzers allows for the confident identification of lipids by providing highly accurate mass measurements. nih.gov When coupled with deuterated standards, HRMS enables both the identification and precise quantification of a vast number of lipid species in a single run. soton.ac.uk
Chromatographic Separation: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to MS improve the separation of isomeric and isobaric lipid species, which can be difficult to distinguish by MS alone. mdpi.com Deuterated standards are used not only for quantification but also for retention time correction across large sample cohorts, ensuring data alignment and consistency. researchgate.net
Standardization and Harmonization: A major push in the field is toward the harmonization of lipidomics workflows to ensure that data are reproducible across different laboratories and platforms. nih.gov This involves the development of shared reference materials and the widespread use of well-characterized deuterated internal standards to calibrate and validate analytical methods. nih.gov The use of a panel of deuterated standards, including lysophospholipids like this compound, is a cornerstone of these efforts to achieve robust and reliable clinical lipidomics. nih.gov
These advancements, underpinned by the use of appropriate internal standards, are expanding the coverage of the lipidome and increasing the specificity of lipid identification and quantification. nih.govmdpi.com
Development of Novel Deuterated Lysophospholipid Probes for Specific Research Questions
While this compound is a valuable tool, the future of lipid research lies in the development of a wider array of novel deuterated probes to answer highly specific biological questions. Lysophospholipids are not merely metabolic intermediates but also potent signaling molecules involved in numerous physiological and pathological processes.
Future development of deuterated lysophospholipid probes could focus on:
Metabolic Flux Analysis: Synthesizing lysophospholipids with deuterium labels at specific, metabolically active positions would allow researchers to trace the transformation of these molecules through various enzymatic pathways in real-time. This can provide unprecedented insight into the dynamics of lipid metabolism in health and disease.
Enzyme Activity Probes: Designing deuterated lysophospholipid analogs that act as specific substrates for enzymes like lysophospholipase D (autotaxin) or lysophosphatidylcholine (B164491) acyltransferases (LPCATs). Using mass spectrometry to track the appearance of deuterated products would offer a direct and highly sensitive method for measuring enzyme activity in complex biological samples.
Probes for Imaging Mass Spectrometry: Combining deuteration with chemical tags could enable the development of probes for advanced imaging techniques. These probes could be used to visualize the spatial distribution of specific lysophospholipids within tissues and even single cells, revealing their localization in different organelles and membrane microdomains.
The synthesis of such sophisticated molecular tools will allow the scientific community to move beyond static snapshots of the lipidome and begin to explore the dynamic and spatially resolved roles of specific lysophospholipids in cellular signaling and metabolism.
Q & A
Q. How can isotopic labeling of this compound advance tracer studies in lipid metabolism research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
